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Compound of Interest

Compound Name: Fmoc-2-D-Pal-OH

Cat. No.: B15621983 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical properties, applications, and handling

of Fmoc-D-2-Pyridylalanine (Fmoc-D-2-Pal-OH), a key building block in modern peptide

synthesis. This document is intended to serve as a technical resource for professionals in

research and drug development.

Core Chemical Properties
Fmoc-D-2-Pyridylalanine is a derivative of the non-proteinogenic amino acid D-2-pyridylalanine,

featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on its alpha-amino group. This

protection strategy is fundamental to its application in solid-phase peptide synthesis (SPPS),

offering stability under various conditions and selective removal to facilitate peptide chain

elongation.
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Property Value

IUPAC Name

(2R)-2-(9H-fluoren-9-

ylmethoxycarbonylamino)-3-pyridin-2-

ylpropanoic acid

Synonyms
Fmoc-D-2-Pal-OH, N-Fmoc-3-(2-pyridyl)-D-

alanine, Fmoc-β-(2-pyridyl)-D-Ala-OH

CAS Number 185379-39-9[1]

Molecular Formula C₂₃H₂₀N₂O₄[2]

Appearance
White to off-white or slightly yellow

powder/solid[3]

Physicochemical Data
The following table summarizes the key quantitative physicochemical properties of Fmoc-D-2-

Pal-OH. Note that some values are estimates based on computational models.

Property Value Source

Molecular Weight 388.42 g/mol [2][3]

Melting Point 154.5 °C [3]

Boiling Point 514.13 °C (rough estimate) [3]

Density 1.2692 g/cm³ (rough estimate) [3]

pKa 2.98 ± 0.10 (Predicted) [3]

Solubility and Storage
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Parameter Information

Solubility

Soluble in organic solvents such as

Dimethylformamide (DMF) and

Dichloromethane (DCM).[3]

Storage Conditions
Store in a dry, well-sealed container at 2-8°C for

long-term stability.[3]

Role in Peptide Synthesis
Fmoc-D-2-Pal-OH is primarily utilized as a monomeric unit in Fmoc-based solid-phase peptide

synthesis (SPPS). The Fmoc group provides temporary protection of the N-terminus, which can

be selectively removed under mild basic conditions, typically with piperidine, without affecting

the acid-labile side-chain protecting groups or the peptide-resin linkage. This orthogonality is a

cornerstone of the Fmoc SPPS strategy.

The incorporation of D-2-pyridylalanine into a peptide sequence can introduce unique structural

constraints and potential for metal chelation, which can be advantageous in the design of

peptidomimetics, enzyme inhibitors, and other therapeutic peptides.

Experimental Protocols
The following sections detail generalized protocols for the use of Fmoc-D-2-Pal-OH in manual

solid-phase peptide synthesis. These protocols are standard and can be adapted for

automated synthesizers.

Materials and Reagents
Fmoc-D-2-Pal-OH

Appropriate solid-phase resin (e.g., Rink Amide for C-terminal amides, Wang or 2-Chlorotrityl

Chloride resin for C-terminal carboxylic acids)

N,N-Dimethylformamide (DMF), peptide synthesis grade

Dichloromethane (DCM), peptide synthesis grade
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Piperidine

Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium

hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or HATU (1-

[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate)

Base for coupling: N,N-Diisopropylethylamine (DIPEA)

Washing solvents: DMF, DCM

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane

(TIS))

Cold diethyl ether

Synthesis Cycle Workflow
The following diagram illustrates the key steps in a single cycle of solid-phase peptide

synthesis using an Fmoc-protected amino acid like Fmoc-D-2-Pal-OH.
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Caption: General workflow for a single coupling cycle in Fmoc-SPPS.

Detailed Protocol for a Coupling Cycle
Resin Swelling: Swell the resin in DMF for approximately 30-60 minutes in a reaction vessel.

Fmoc Deprotection:
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Drain the DMF.

Add a solution of 20% piperidine in DMF to the resin.

Agitate for 5-10 minutes.

Drain the solution.

Repeat the piperidine treatment for another 10-15 minutes.

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces

of piperidine.

Coupling of Fmoc-D-2-Pal-OH:

In a separate vial, dissolve Fmoc-D-2-Pal-OH (typically 3-5 equivalents relative to the

resin loading) and a coupling agent (e.g., HBTU, slightly less than 1 equivalent to the

amino acid) in DMF.

Add a base (e.g., DIPEA, 2 equivalents relative to the amino acid) to the solution to

activate the amino acid.

Add the activated amino acid solution to the deprotected resin.

Agitate the reaction mixture for 1-2 hours at room temperature. The completion of the

reaction can be monitored using a colorimetric test (e.g., Kaiser test).

Washing:

Drain the coupling solution.

Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove

excess reagents and byproducts.

This cycle is repeated for each amino acid in the desired peptide sequence.

Cleavage and Purification

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15621983?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


After the final amino acid has been coupled and the N-terminal Fmoc group removed, the

peptide-resin is washed and dried.

The peptide is cleaved from the resin using a cleavage cocktail (e.g., TFA/TIS/water) for 2-3

hours at room temperature.

The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and

lyophilized.

The crude peptide is then purified, typically by reverse-phase high-performance liquid

chromatography (RP-HPLC).

Reaction Mechanisms
Fmoc Deprotection Pathway
The removal of the Fmoc group is a base-catalyzed β-elimination reaction. A base, typically

piperidine, abstracts the acidic proton on the fluorenyl group, leading to the elimination of

dibenzofulvene and the release of the free amine.
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Fmoc-NH-Peptide [Intermediate Anion]
Proton Abstraction

+ Piperidine

Dibenzofulvene

H₂N-Peptide
(Free Amine)

β-elimination

Piperidine-DBF Adduct
Trapping by Piperidine
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Caption: Mechanism of Fmoc deprotection using piperidine.

Safety and Handling
Hazard Identification: May cause eye, skin, and respiratory tract irritation.

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses,

and a lab coat. Handle in a well-ventilated area or in a fume hood.
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Fire Safety: No specific data is available for the flash point. Use standard laboratory fire

extinguishing media such as carbon dioxide or dry chemical extinguishers for small fires.

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical

waste.

Spectroscopic Data
Access to spectroscopic data is crucial for the verification of the chemical structure and purity.

For Fmoc-D-2-Pal-OH (CAS 185379-39-9), typical spectroscopic data would include ¹H NMR,

¹³C NMR, and Mass Spectrometry. An example of a ¹H NMR spectrum can be found through

chemical suppliers such as ChemicalBook.[4]

This guide provides a foundational understanding of the chemical properties and applications

of Fmoc-D-2-Pal-OH. For specific applications, further optimization of the described protocols

may be necessary. Always refer to the specific Certificate of Analysis for lot-specific data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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